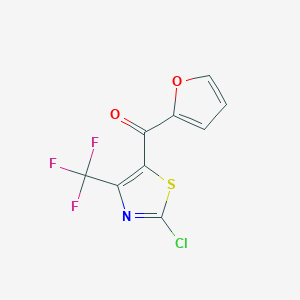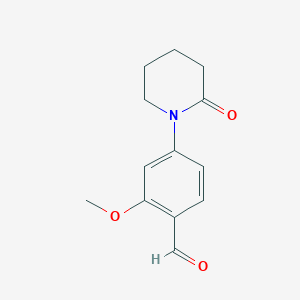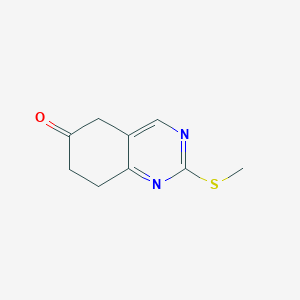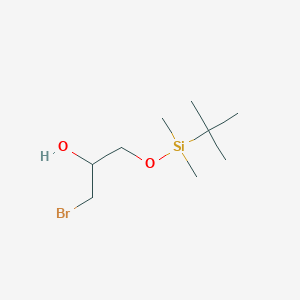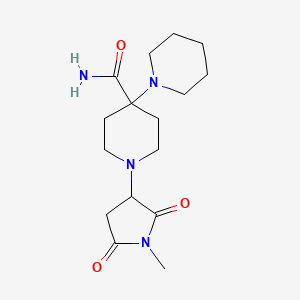
1'-(1-Methyl-2,5-dioxopyrrolidin-3-yl)-1,4'-bipiperidine-4'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine core linked to a pyrrolidinone moiety, making it a subject of study for its potential biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the bipiperidine core, followed by the introduction of the pyrrolidinone group. Common reagents used in these steps include various amines, acids, and coupling agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bipiperidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby altering metabolic pathways.
類似化合物との比較
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
Comparison: Compared to similar compounds, 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique bipiperidine core and pyrrolidinone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. While other compounds may share some functional groups, the specific arrangement and combination of these groups in 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE provide it with unique properties and applications.
特性
分子式 |
C16H26N4O3 |
|---|---|
分子量 |
322.40 g/mol |
IUPAC名 |
1-(1-methyl-2,5-dioxopyrrolidin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H26N4O3/c1-18-13(21)11-12(14(18)22)19-9-5-16(6-10-19,15(17)23)20-7-3-2-4-8-20/h12H,2-11H2,1H3,(H2,17,23) |
InChIキー |
HJGDEHOGKDNHRY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC(C1=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





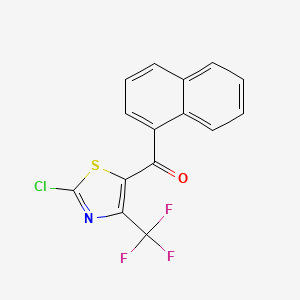
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
